molecular formula C12H9N3O3S B2714646 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile CAS No. 119672-36-5

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile

Cat. No.: B2714646
CAS No.: 119672-36-5
M. Wt: 275.28
InChI Key: DEJOZQLLNRVNSV-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, a phenylsulfonyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.

    Functional Group Introduction: The amino and hydroxy groups are introduced through nucleophilic substitution reactions.

    Phenylsulfonyl Group Addition: The phenylsulfonyl group is added using sulfonylation reactions, often involving reagents like phenylsulfonyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group will produce primary amines.

Scientific Research Applications

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, while the phenylsulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-hydroxy-5-(methylsulfonyl)nicotinonitrile
  • 6-Amino-2-hydroxy-5-(ethylsulfonyl)nicotinonitrile
  • 6-Amino-2-hydroxy-5-(propylsulfonyl)nicotinonitrile

Uniqueness

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs with different sulfonyl groups.

Properties

IUPAC Name

6-amino-5-(benzenesulfonyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c13-7-8-6-10(11(14)15-12(8)16)19(17,18)9-4-2-1-3-5-9/h1-6H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOZQLLNRVNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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